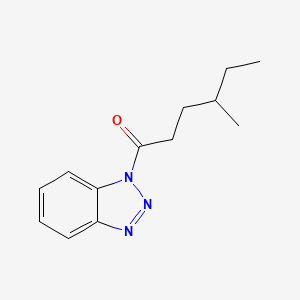

4-Methylhexanoyl-1H-1,2,3-benzotriazole

Description

Properties

Molecular Formula |

C13H17N3O |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

1-(benzotriazol-1-yl)-4-methylhexan-1-one |

InChI |

InChI=1S/C13H17N3O/c1-3-10(2)8-9-13(17)16-12-7-5-4-6-11(12)14-15-16/h4-7,10H,3,8-9H2,1-2H3 |

InChI Key |

AECDGKXNWBORMK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCC(=O)N1C2=CC=CC=C2N=N1 |

Origin of Product |

United States |

Preparation Methods

Conventional Diazotization in Acetic Acid (ChemicalBook Method)

- Method Summary : o-Phenylenediamine is dissolved in water at 50 °C, then glacial acetic acid is added. The solution is cooled to 5 °C, and sodium nitrite is added to initiate diazotization.

- Process Details :

- Reaction temperature rises to 70–80 °C during reaction.

- After 2 hours at room temperature, the crude product is filtered, washed, dried.

- Purification by reduced pressure distillation (201–204 °C at 2.0 kPa) and recrystallization from benzene.

- Yield : Approximately 80%.

- Melting Point : 96–97 °C for pure 1H-benzotriazole.

| Step | Conditions | Notes |

|---|---|---|

| Dissolution | o-Phenylenediamine in water at 50 °C | Add glacial acetic acid |

| Diazotization | Cool to 5 °C, add sodium nitrite | Stir, temperature rises to 70–80 °C |

| Aging & Isolation | 2 h at room temperature, filtration, washing | Crude product obtained |

| Purification | Vacuum distillation 201–204 °C / 2.0 kPa, recrystallization | Pure benzotriazole |

Functionalization: Introduction of the 4-Methylhexanoyl Group

The acylation of benzotriazole to form 4-Methylhexanoyl-1H-1,2,3-benzotriazole typically proceeds via nucleophilic substitution on the nitrogen atom of the benzotriazole ring.

Acylation Reaction

- Starting Materials : 1H-1,2,3-benzotriazole and 4-methylhexanoyl chloride (or anhydride).

- Reaction Conditions :

- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

- Base: Triethylamine or pyridine to neutralize generated HCl.

- Temperature: 0–25 °C to control reaction rate and avoid side reactions.

- Mechanism : The nucleophilic nitrogen of benzotriazole attacks the electrophilic carbonyl carbon of the acyl chloride, forming the N-acylated product.

- Purification : Extraction, washing, and recrystallization or column chromatography.

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Solvent | Dichloromethane or tetrahydrofuran | Anhydrous |

| Base | Triethylamine or pyridine | Scavenges HCl |

| Temperature | 0–25 °C | Controls reaction kinetics |

| Reaction Time | 1–4 hours | Monitored by TLC or HPLC |

| Work-up | Aqueous extraction, drying, purification | Recrystallization or chromatography |

Summary Table of Preparation Methods

Comprehensive Notes and Research Findings

- The pressurized one-step synthesis of benzotriazole offers an industrially scalable, environmentally friendly route with fewer side reactions and no need for acetic acid, which is a common solvent in traditional methods.

- The classical diazotization method remains widely used in laboratory-scale synthesis due to its simplicity and relatively high yields.

- Acylation reactions require careful control of moisture and temperature to prevent hydrolysis of acyl chlorides and ensure selective N-acylation.

- Purification by vacuum distillation and recrystallization is critical to obtaining high-purity benzotriazole and its derivatives.

- Emerging catalytic and microwave methods may offer improved efficiency but require further adaptation for specific acylated derivatives like this compound.

Chemical Reactions Analysis

Types of Reactions

4-Methylhexanoyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like lead(IV) acetate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzotriazole moiety acts as a leaving group.

Common Reagents and Conditions

Oxidation: Lead(IV) acetate in an aqueous medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole-based N,O-acetals, while reduction may produce the corresponding alcohol .

Scientific Research Applications

4-Methylhexanoyl-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

Chemistry: Used as a synthetic intermediate in the preparation of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized as a corrosion inhibitor for metals, particularly copper and its alloys.

Mechanism of Action

The mechanism of action of 4-Methylhexanoyl-1H-1,2,3-benzotriazole involves its interaction with molecular targets and pathways in biological systems. The compound can form stable coordination complexes with metal ions, which is the basis for its use as a corrosion inhibitor. Additionally, its ability to undergo various chemical reactions allows it to interact with enzymes and receptors, leading to its biological effects .

Comparison with Similar Compounds

Structural Comparison with Analogues

Core Structure and Substituent Effects

- The methyl group at C4 of the hexanoyl chain may sterically hinder rotational freedom, affecting molecular conformation .

- 1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (3a) : Substituted with a nitroimidazole-propyl group, this derivative exhibits enhanced antimicrobial activity due to the nitro group’s electron-withdrawing effects and imidazole’s coordination capacity .

- 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole : Combines benzotriazole with an oxadiazole ring, creating a planar hybrid structure. The dihedral angle between the benzotriazole and oxadiazole rings (80.2°) reduces π-π stacking but allows weak C–H⋯N hydrogen bonding .

- Tolyltriazole (5-Methyl-1H-benzotriazole) : A simpler analogue with a methyl group directly on the benzotriazole ring. It is widely used as a corrosion inhibitor due to its compact structure and strong adsorption on metal surfaces .

Table 1: Structural Features of Selected Analogues

Comparison with Analogues

- 3a and 3b : Synthesized via alkylation of benzotriazole with chloropropyl/bromobutyl nitroimidazole derivatives in dimethylformamide (DMF) with K₂CO₃ and KI catalysis .

- Aryl-1H-1,2,3-triazoles : Prepared via Huisgen cycloaddition using acidic ion-exchange resins (Amberlite IR-120), offering recyclable catalysis and high yields .

- Oxadiazole-benzotriazole hybrid : Synthesized by refluxing benzotriazole with 5-chloromethyl-1,2,4-oxadiazole in acetonitrile/K₂CO₃ .

Q & A

Q. What are the standard synthetic routes for 4-Methylhexanoyl-1H-1,2,3-benzotriazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling 1H-1,2,3-benzotriazole with a 4-methylhexanoyl chloride derivative under nucleophilic acyl substitution conditions. Key steps include:

Refluxing in anhydrous solvents (e.g., DMF or THF) to activate the benzotriazole nitrogen .

Catalytic base (e.g., triethylamine) to deprotonate the benzotriazole and drive the reaction .

Purification via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) .

- Optimization Strategies :

- Vary reaction time (12–24 hours) and temperature (60–80°C) to balance yield and side reactions.

- Monitor progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

- Hypothetical Data Table :

| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | Et₃N | 80 | 18 | 72 |

| THF | Pyridine | 60 | 24 | 65 |

| Acetonitrile | DBU | 70 | 12 | 68 |

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify substituents on the benzotriazole ring (e.g., methylhexanoyl protons at δ 1.2–2.5 ppm and carbonyl at ~170 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and benzotriazole C-N vibrations at ~1450 cm⁻¹ .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., C₁₁H₁₃N₃O requires m/z 215.1056) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., planar benzotriazole core with N–N bond lengths of 1.28–1.39 Å) .

Advanced Research Questions

Q. How can computational chemistry tools assist in predicting the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic regions (e.g., benzotriazole N1 as a reactive site) .

- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina; analyze binding affinity (ΔG < -7 kcal/mol) and hydrogen bonds with active sites .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Dose-Response Studies : Establish EC₅₀ values under standardized conditions (e.g., MIC assays for antimicrobial activity) to compare potency .

- Structural Analog Synthesis : Test derivatives with modified acyl chains (e.g., hexanoyl vs. pentanoyl) to isolate structure-activity relationships .

- Control Experiments : Rule out solvent/DMSO interference in bioassays by testing vehicle-only groups .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ data from independent studies .

Hypothetical Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.